An In-depth Technical Guide to the Basic Properties of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
An In-depth Technical Guide to the Basic Properties of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical characteristics, synthesis, and spectral analysis, offering a valuable resource for professionals in drug discovery and development.
Core Chemical and Physical Properties
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one is a bicyclic organic compound featuring a protected amine and a ketone functional group. Its rigid, well-defined three-dimensional structure makes it an attractive scaffold for the synthesis of complex molecular architectures, particularly for neurologically active compounds.[1] The tertiary amine within the bicyclic system imparts basic properties to the molecule.
Quantitative Data Summary
Precise experimental data for several physical properties of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one are not extensively reported in publicly available literature. The following table summarizes the available information.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₄H₁₇NO₂ | [2] |
| Molecular Weight | 231.29 g/mol | [2] |
| CAS Number | 77716-01-9 | [3] |
| Appearance | Not specified in literature (likely a solid) | - |
| Melting Point | Data not available in searched literature. | - |
| Boiling Point | Data not available in searched literature. | - |
| Solubility | Data not available in searched literature. | - |
| pKa (Predicted) | ~6.40 ± 0.20 | Predicted for the related 3-Benzyl-7-oxo-3-aza-bicyclo[3.3.1]nonan-9-one. No experimental value is available for the target compound. |
| Purity | Typically ≥97% | [3] |
Basicity and Conformational Analysis
The basicity of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one is attributed to the lone pair of electrons on the nitrogen atom at the 7-position. The accessibility of this lone pair for protonation is influenced by the stereochemistry of the bicyclic system.
Protonation of the nitrogen atom has been demonstrated through the formation of a hydroperchlorate salt, which was analyzed to understand the conformational preferences of the bicyclic system.[4]
A detailed study by Berlin et al. combined theoretical calculations, high-resolution NMR analysis, and X-ray diffraction to investigate the compound's conformation.[4] Their findings indicate a dynamic equilibrium between different conformations:
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In solution: Proton NMR analyses, including NOESY techniques, suggest a predominance of the boat-chair (BC) conformation.[4]
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In the solid state: X-ray diffraction analysis of the crystalline material revealed a chair-chair (CC) conformation.[4]
The conformational flexibility and the basicity of the nitrogen atom are critical features for its application in the design of molecules intended to interact with biological targets.
Experimental Protocols
Synthesis via Mannich-type Reaction
The synthesis of 3,7-diheterabicyclo[3.3.1]nonan-9-ones, including the title compound, is commonly achieved through a Mannich-type condensation reaction.[2] This approach involves the reaction of a cyclic ketone, an amine, and an aldehyde. For 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, a suitable precursor would be tetrahydro-4H-pyran-4-one.
General Protocol:
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Reaction Setup: To a solution of tetrahydro-4H-pyran-4-one and benzylamine hydrochloride in a suitable solvent (e.g., ethanol or methanol), add paraformaldehyde.
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Reaction Conditions: The mixture is typically stirred at room temperature or with gentle heating for several hours to days. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize the hydrochloride salt and remove acidic impurities.
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Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one.
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Characterization: The structure and purity of the final product are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Basic Dissociation Constant (pKa)
While an experimental pKa value for 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one is not available in the literature, a general protocol for its determination using potentiometric titration is provided below.
Protocol for pKa Determination by Potentiometric Titration:
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Sample Preparation: Prepare a solution of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one of known concentration (e.g., 0.01 M) in a suitable solvent system, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.
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Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise addition of the titrant.
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Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH of the solution after each incremental addition of the acid.
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Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The equivalence point can be determined from the first derivative of the titration curve.
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pKa Calculation: The pKa is the pH at which half of the amine has been protonated. This corresponds to the pH at the half-equivalence point of the titration.
Visualizations
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one.
Caption: Synthesis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one.
Conformational Equilibrium
This diagram illustrates the equilibrium between the chair-chair and boat-chair conformations of the 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one scaffold.
Caption: Conformational equilibrium of the bicyclic system.
Note: The images in the DOT script above are placeholders and would need to be replaced with actual 2D representations of the chair-chair and boat-chair conformations for proper visualization.
